
Egfr WT/T790M-IN-1
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Overview
Description
Egfr WT/T790M-IN-1 is a dual inhibitor targeting both the wild-type and T790M mutant forms of the epidermal growth factor receptor (EGFR). This compound is particularly significant in the context of non-small cell lung cancer (NSCLC), where mutations in the EGFR gene, such as T790M, are known to confer resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) .
Preparation Methods
The synthesis of Egfr WT/T790M-IN-1 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Industrial production methods typically involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Egfr WT/T790M-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Scientific Research Applications
Clinical Efficacy
Research has demonstrated that compounds targeting the EGFR T790M mutation can significantly improve clinical outcomes for patients who have developed resistance to earlier treatments. For instance, osimertinib, a well-studied third-generation EGFR TKI, has shown high response rates in T790M-positive patients:
Study | Response Rate | Progression-Free Survival (months) |
---|---|---|
AURA3 Phase III Trial | 71% | 10.1 |
AURA Extension Study | 61% | 9.6 |
These results indicate that targeting the T790M mutation can lead to substantial improvements in both response rates and progression-free survival compared to traditional chemotherapy approaches .
Detection Methods
Accurate detection of the EGFR T790M mutation is crucial for patient management. Various methodologies have been developed to identify this mutation from plasma samples, including:
- Droplet Digital PCR (ddPCR) : This method has shown high sensitivity and specificity in detecting low-abundance mutations in circulating tumor DNA (ctDNA).
- ARMS-PCR : Amplification-refractory mutation system PCR is another technique used for mutation detection but generally exhibits lower sensitivity compared to ddPCR.
A comparative analysis indicated that ddPCR could detect T790M mutations with a sensitivity rate of approximately 50% in patients with acquired resistance .
Case Studies and Observational Data
Several case studies have documented the clinical applications of EGFR WT/T790M-IN-1 and similar compounds:
- A case study involving a patient with advanced NSCLC who developed resistance after initial treatment with first-generation TKIs demonstrated significant tumor reduction upon administration of osimertinib, highlighting its efficacy against T790M mutations .
- Observational studies have shown that patients treated with third-generation TKIs exhibit longer times to treatment failure compared to those receiving first or second-generation therapies, emphasizing the importance of targeting the T790M mutation .
Mechanism of Action
Egfr WT/T790M-IN-1 exerts its effects by binding to the ATP-binding site of the EGFR, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and induction of apoptosis. The compound is effective against both the wild-type and T790M mutant forms of EGFR, making it a valuable tool in overcoming resistance to earlier-generation TKIs .
Comparison with Similar Compounds
Egfr WT/T790M-IN-1 is unique in its dual inhibition of both wild-type and T790M mutant EGFR. Similar compounds include:
Osimertinib: A third-generation TKI that selectively inhibits T790M mutant EGFR.
Afatinib: A second-generation TKI that targets both wild-type and mutant EGFR but is less effective against T790M.
Gefitinib and Erlotinib: First-generation TKIs that are effective against wild-type EGFR but not against T790M mutants
This compound stands out due to its ability to target both forms of EGFR, providing a broader spectrum of activity and potential therapeutic benefits.
Properties
Molecular Formula |
C23H18N6O9 |
---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
N-(3,5-dinitrophenyl)-2-[2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H18N6O9/c1-35-18-6-12(7-19(36-2)20(18)37-3)21-24-5-4-16(26-21)23-27-17(11-38-23)22(30)25-13-8-14(28(31)32)10-15(9-13)29(33)34/h4-11H,1-3H3,(H,25,30) |
InChI Key |
PQRCJFXEOCWONW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC=CC(=N2)C3=NC(=CO3)C(=O)NC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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